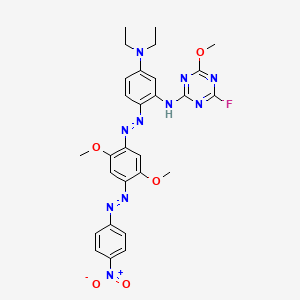
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺是一种结构复杂的复杂有机化合物,其独特之处在于包含多种官能团,如偶氮、硝基和三嗪基团。
准备方法
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺的合成涉及多个步骤,每个步骤都需要特定的反应条件和试剂。一般合成路线包括:
偶氮化合物的形成: 该步骤包括芳香胺的重氮化,然后与另一种芳香化合物偶合形成偶氮键。
硝基的引入: 硝基通常通过硝化反应引入,使用硝酸和硫酸等试剂。
三嗪环的形成: 三嗪环通过环化反应合成,涉及适当的前体,如氰尿酰氯。
最终偶合: 最后一步是在受控条件下偶合合成中间体,以形成目标化合物。
工业生产方法可能涉及优化这些步骤以提高产量和纯度,通常使用连续流动反应器和自动化合成技术。
化学反应分析
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。
还原: 使用硼氢化钠或氢气等试剂进行还原反应可以将硝基还原为氨基。
取代: 该化合物可以根据存在的官能团和反应条件进行亲核或亲电取代反应。
偶合反应: 偶氮基团可以参与与其他芳香化合物的偶合反应,形成扩展的共轭体系。
科学研究应用
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺在科学研究中有几种应用:
化学: 它被用作有机合成的试剂以及合成更复杂分子的前体。
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其在生化分析中以及作为分子生物学中的探针很有用。
工业: 由于其鲜艳的颜色和稳定性,它被用于生产染料、颜料和其他工业化学品。
作用机制
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺的作用机制涉及它与酶、受体或核酸等分子靶标的相互作用。该化合物的官能团使其能够形成特定的相互作用,例如氢键、π-π堆积和静电相互作用,导致生物途径的调节和对细胞功能的影响。
相似化合物的比较
与 N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺类似的化合物包括:
N,N-二甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯偶氮: 结构相似但官能团不同,导致反应性和应用不同。
N-(4-{[(2,6-二甲氧基-4-嘧啶基)氨基]磺酰基}苯基)乙酰胺: 另一种具有复杂结构和多种应用的化合物。
N,N-二乙基-4-(2,5-二甲氧基-4-(4-硝基苯偶氮))苯偶氮-3-(6-氟-4-甲氧基-1,3,5-三嗪-2-基)氨基苯胺的独特之处在于其官能团的组合,这赋予了其他类似化合物中不存在的特定化学和生物学特性。
生物活性
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline, also known by its CAS number 57943-75-6, is a complex azo compound with potential biological activities. This article delves into its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N6O4 with a molecular weight of 462.5 g/mol. The compound features multiple functional groups including azo and methoxy groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O4 |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 57943-75-6 |
| Melting Point | 343.8 °C |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have explored the potential anticancer effects of azo compounds similar to N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo derivatives. For instance, research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells like HT-29 and A-549 .
Antimicrobial Activity
Azo compounds have also been investigated for their antimicrobial properties. A study focused on the synthesis of pyrazolinones and their derivatives showed promising antimicrobial activity against various bacterial strains. The structure of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo suggests that it may possess similar properties due to the presence of the nitrophenylazo group which is known to enhance antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of azo compounds. Modifications in substituents at various positions on the phenyl rings have shown significant impacts on their biological activities. For example, electron-withdrawing groups tend to enhance anticancer activity while electron-donating groups may reduce it .
Case Study 1: Anticancer Activity Against HT-29 Cells
In a controlled laboratory study, N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo was tested for its ability to induce apoptosis in HT-29 colon cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of similar azo compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited strong antibacterial activity, highlighting the potential for N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo to be developed as a therapeutic agent against bacterial infections.
属性
CAS 编号 |
75511-81-8 |
|---|---|
分子式 |
C28H29FN10O5 |
分子量 |
604.6 g/mol |
IUPAC 名称 |
4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-N,1-N-diethyl-3-N-(4-fluoro-6-methoxy-1,3,5-triazin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C28H29FN10O5/c1-6-38(7-2)19-12-13-20(21(14-19)30-27-31-26(29)32-28(33-27)44-5)35-37-23-16-24(42-3)22(15-25(23)43-4)36-34-17-8-10-18(11-9-17)39(40)41/h8-16H,6-7H2,1-5H3,(H,30,31,32,33) |
InChI 键 |
VYOPNPBAIPFSMX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC)NC4=NC(=NC(=N4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















